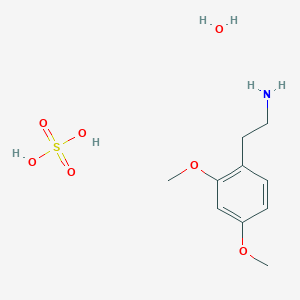
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .
Synthesis Analysis
Hagemann’s ester can be synthesized through several approaches . In Hagemann’s approach, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester .Molecular Structure Analysis
The molecular formula of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate is C10H14O3 . The molecular weight is 182.22 g/mol .Chemical Reactions Analysis
Hagemann’s ester is used as a key building block in many syntheses . For example, a key intermediate for the fungal hormone trisporic acid was made by its alkylation . It has also been used to make sterols .Physical And Chemical Properties Analysis
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate is a liquid with a density of 1.078 g/mL at 25 °C . Its boiling point is between 268 to 272 °C .Mécanisme D'action
Target of Action
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of these natural products, including sterols, trisporic acids, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a key building block in many syntheses . It undergoes various chemical reactions, including cyclization and condensation, to form the desired products .
Biochemical Pathways
Hagemann’s ester affects the biochemical pathways involved in the synthesis of natural products. For example, it has been used in the synthesis of sterols , which are essential components of cell membranes. It has also been used in the synthesis of trisporic acids , which are involved in fungal communication, and terpenoids , which have diverse biological functions.
Pharmacokinetics
Its physical properties, such as its boiling point (268 to 272 °c) and density (1078 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
The result of Hagemann’s ester’s action is the formation of various natural products, including sterols, trisporic acids, and terpenoids . These products have diverse biological functions and are essential for the survival and functioning of various organisms.
Propriétés
IUPAC Name |
ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-CBAPKCEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)










![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)
